5-Methyl-2-(pyridin-2-yl)indoline
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Overview
Description
5-Methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a pyridine ring fused to an indoline structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The pyridine ring can then be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of 5-Methyl-2-(pyridin-2-yl)indoline may involve large-scale Fischer indole synthesis followed by catalytic coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-2-yl)indoline undergoes several types of chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-2-(pyridin-2-yl)indoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure with a phenyl group instead of a pyridine ring.
5-Methylindole: Lacks the pyridine moiety but has a similar indole core.
Uniqueness
5-Methyl-2-(pyridin-2-yl)indoline is unique due to the presence of both the indole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-5-6-12-11(8-10)9-14(16-12)13-4-2-3-7-15-13/h2-8,14,16H,9H2,1H3 |
InChI Key |
IKIOZIMVBKBIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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